
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as S-ethyl-N,N-dimethylhexadecylsulfanylphosphonothiolate (EDDS), is a synthetic surfactant that has been widely used in various scientific research applications. This compound is a cationic surfactant that has a unique structure, which makes it an effective agent for various applications.
Mécanisme D'action
The mechanism of action of EDDS is based on its unique structure. EDDS has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic substances. In environmental remediation, EDDS forms complexes with heavy metals, which makes them more soluble and easier to remove. In drug delivery, EDDS enhances the solubility and bioavailability of poorly soluble drugs by forming micelles. In gene therapy, EDDS forms complexes with DNA, which makes it easier to deliver genes into cells.
Biochemical and Physiological Effects:
EDDS has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have shown that EDDS can cause irritation and inflammation in the eyes and skin. In addition, EDDS can cause respiratory irritation and may be harmful if ingested.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EDDS in lab experiments include its effectiveness in environmental remediation, drug delivery, and gene therapy. EDDS is also relatively inexpensive and easy to synthesize. However, the limitations of using EDDS in lab experiments include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of EDDS in scientific research. One potential application is in the development of new environmental remediation techniques. EDDS could be used to remove heavy metals from contaminated soil and water more efficiently and effectively. Another potential application is in the development of new drug delivery systems. EDDS could be used to enhance the solubility and bioavailability of a wide range of poorly soluble drugs. Finally, EDDS could be used in the development of new gene therapy techniques. EDDS could be used to deliver genes into cells more efficiently and effectively, which could lead to the development of new treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of EDDS involves the reaction of hexadecyl mercaptan with ethylene oxide to form 2-ethoxy-3-hexadecylthiopropanol. This compound is then reacted with phosphorus oxychloride to form 2-ethoxy-3-hexadecylsulfanylpropyl phosphonothiolate. Finally, this compound is quaternized with trimethylamine to form EDDS.
Applications De Recherche Scientifique
EDDS has been widely used in various scientific research applications, including environmental remediation, drug delivery, and gene therapy. EDDS has been shown to be an effective agent for the removal of heavy metals from contaminated soil and water. In drug delivery, EDDS has been used as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. In gene therapy, EDDS has been used as a transfection agent to deliver genes into cells.
Propriétés
Numéro CAS |
103304-64-9 |
|---|---|
Nom du produit |
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C26H56NO5PS |
Poids moléculaire |
525.8 g/mol |
Nom IUPAC |
(2-ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO5PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-34-25-26(30-7-2)24-32-33(28,29)31-22-21-27(3,4)5/h26H,6-25H2,1-5H3 |
Clé InChI |
BXWFBXZXSGLVPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
SMILES canonique |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Synonymes |
1-mercaptohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiahexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine, hydroxide, inner salt, 4,9,9-trioxide, (+-)-isomer TEGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




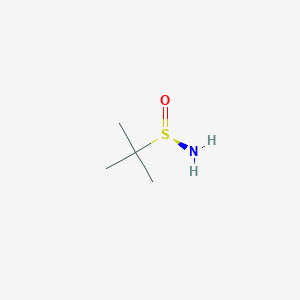
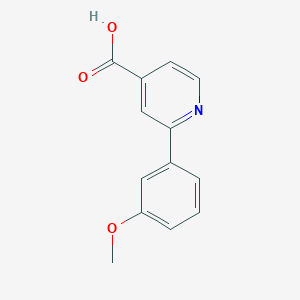
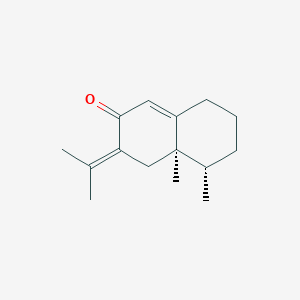
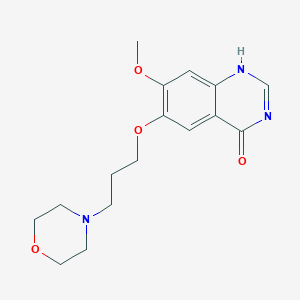
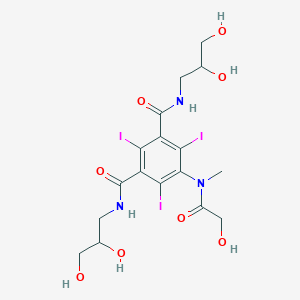
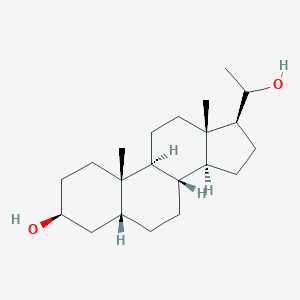

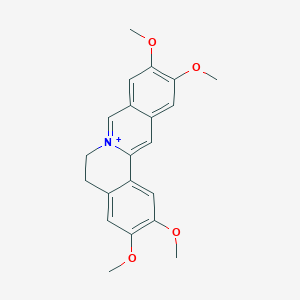
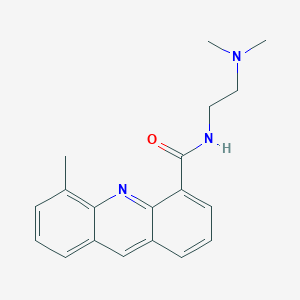

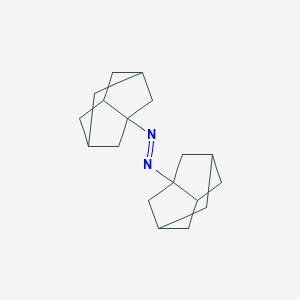
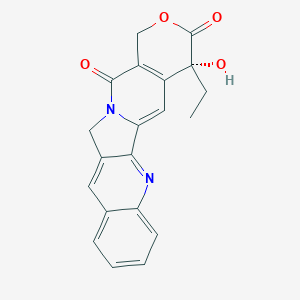
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)